1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

Catalog No.
S12691877
CAS No.
M.F
C12H19ClN4
M. Wt
254.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H...

Product Name

1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

InChI

InChI=1S/C12H18N4.ClH/c1-10(2)16-9-11(7-14-16)13-8-12-5-4-6-15(12)3;/h4-7,9-10,13H,8H2,1-3H3;1H

InChI Key

QEDQZTNDDZHGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CN2C.Cl

The compound 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by its unique structural features, including an isopropyl group and a pyrrole moiety. Its molecular formula is C12H18N4C_{12}H_{18}N_{4} and it has a molecular weight of approximately 218.30 g/mol. The compound's structure consists of a pyrazole ring substituted at the 4-position with an amine group, while the nitrogen atom in the side chain is connected to a pyrrole derivative, providing potential for diverse biological activities and applications in medicinal chemistry.

Typical of amines and pyrazoles:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which can modify its biological activity.
  • Condensation Reactions: The compound may also undergo condensation with aldehydes or ketones, leading to the formation of imines or related structures.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

The biological activity of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is under investigation for its potential pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit:

  • Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Pyrazoles are known to possess anti-inflammatory properties, which may be relevant for therapeutic applications.
  • Cytotoxic Activity: There is potential for this compound to exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available pyrrole and isopropylamine, the reaction can proceed through the formation of an intermediate pyrazole ring.
    • Subsequent functionalization with methylation agents can yield the final product.
  • One-pot Reactions:
    • Utilizing reactants such as hydrazines and appropriate aldehydes in a one-pot reaction can simplify the synthesis process, potentially increasing yield and reducing time.
  • Catalytic Methods:
    • Catalysts such as palladium or copper may facilitate coupling reactions that form the desired pyrazole structure efficiently.

These methods underscore the versatility in synthesizing this compound for research and pharmaceutical purposes.

The applications of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine are diverse:

  • Pharmaceutical Development: Its potential biological activities make it suitable for development as an antimicrobial or anti-inflammatory agent.
  • Material Science: Pyrazole derivatives are often explored in materials science for their unique electronic properties.

Interaction studies involving 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine focus on:

  • Protein Binding: Investigating how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for specific receptors will elucidate its potential therapeutic roles.

Such studies are crucial for evaluating the compound's pharmacokinetic and pharmacodynamic profiles.

Several compounds share structural similarities with 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine. These include:

Compound NameStructureUnique Features
3-(1-Methylpyrrolidinyl)-5-methylpyrazoleStructureContains a pyrrolidine instead of pyrrole
N-(5-Methylpyrazolyl)-isopropylamineStructureLacks the additional methyl group on the pyrrole
2-(Isopropyl)-5-(methylthio)pyrazoleStructureFeatures a thioether substitution

These compounds highlight the uniqueness of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine due to its specific combination of functional groups and potential biological activities.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.1298243 g/mol

Monoisotopic Mass

254.1298243 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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